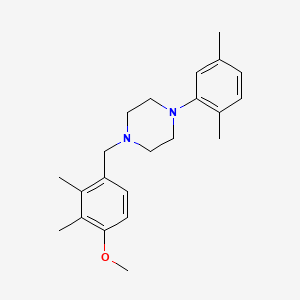
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide, also known as CMDB, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic properties. CMDB belongs to the class of benzamide derivatives and has been studied for its pharmacological effects on various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including DNA topoisomerase II and protein kinase C. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has also been shown to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide's low solubility in water can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term toxicity of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide involves the reaction of 3-chloro-4-methoxyaniline and 3,5-dimethylbenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has been studied extensively for its potential therapeutic properties, including its anti-tumor, anti-inflammatory, and anti-microbial effects. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-6-11(2)8-12(7-10)16(19)18-13-4-5-15(20-3)14(17)9-13/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXDPNRMYHSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

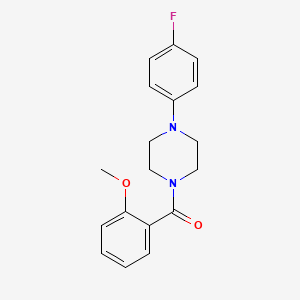
![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)
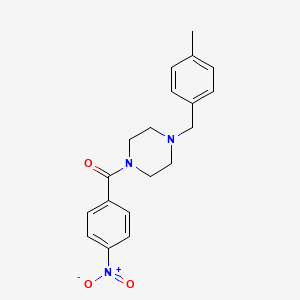
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
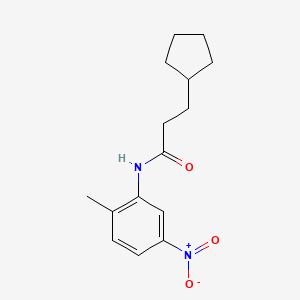
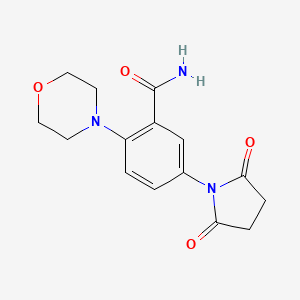

![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)
![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

